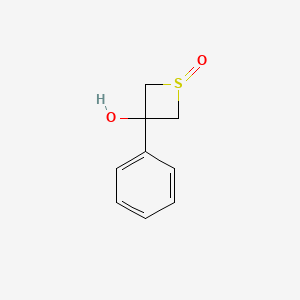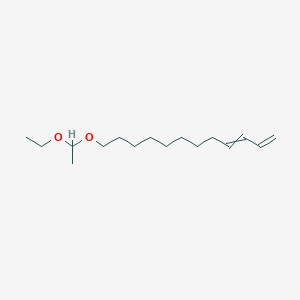
12-(1-Ethoxyethoxy)dodeca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1-Ethoxyethoxy)dodeca-1,3-diene is a chemical compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-Ethoxyethoxy)dodeca-1,3-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are frequently used for the preparation of conjugated dienes . For instance, starting from an alkene, an allyl halide, an alkyl dihalide, or an alcohol (diol), the desired diene can be synthesized by employing appropriate reagents and reaction conditions .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
12-(1-Ethoxyethoxy)dodeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition Reactions: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Diels-Alder Reactions: As a conjugated diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Reagents like hydrogen bromide can add to the double bonds of the diene, resulting in 1,2- and 1,4-addition products.
Dienophiles: In Diels-Alder reactions, dienophiles such as maleic anhydride can react with the diene to form cyclohexene derivatives.
Major Products
The major products formed from these reactions include various substituted alkenes and cyclohexene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
12-(1-Ethoxyethoxy)dodeca-1,3-diene has several scientific research applications:
Mechanism of Action
The mechanism by which 12-(1-Ethoxyethoxy)dodeca-1,3-diene exerts its effects involves the interaction of its conjugated double bonds with various molecular targets. In electrophilic addition reactions, the double bonds react with electrophiles, forming carbocation intermediates that lead to the final products . In Diels-Alder reactions, the compound’s conjugated system allows it to form cyclohexene derivatives through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but a shorter carbon chain.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
12-(1-Ethoxyethoxy)dodeca-1,3-diene is unique due to its longer carbon chain and the presence of an ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to simpler dienes like 1,3-butadiene and isoprene .
Properties
CAS No. |
114073-58-4 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
12-(1-ethoxyethoxy)dodeca-1,3-diene |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h4,6-7,16H,1,5,8-15H2,2-3H3 |
InChI Key |
HKJDLQZSESCNML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


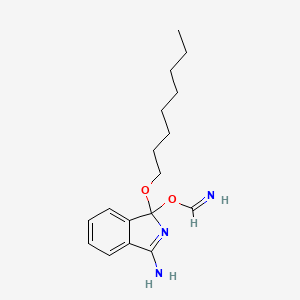
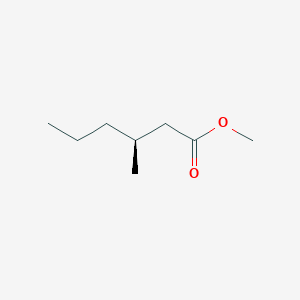
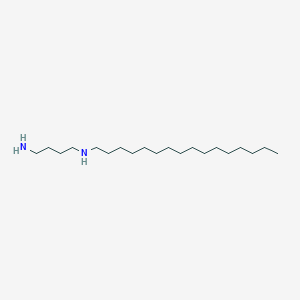
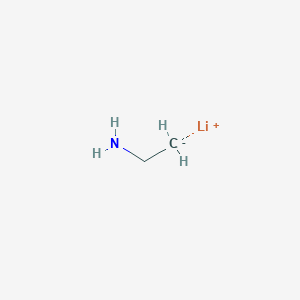
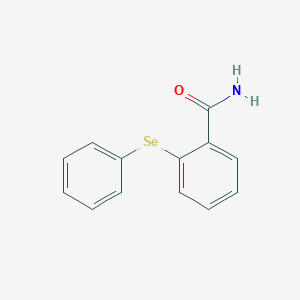
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
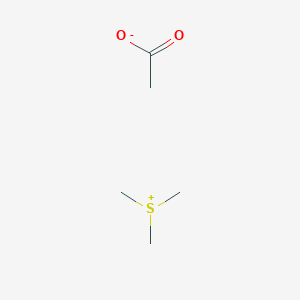
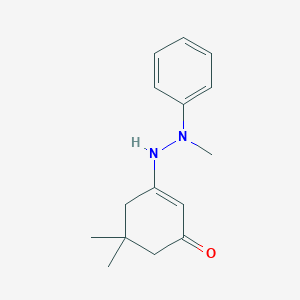
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
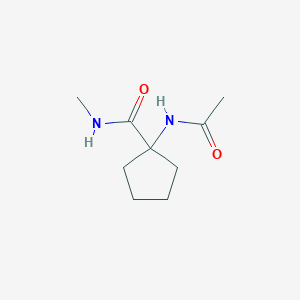
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
